molecular formula C21H20N4O2 B11160397 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide

Cat. No.: B11160397
M. Wt: 360.4 g/mol
InChI Key: CXLRIKMWKCVILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide is a complex organic compound that features two indole groups connected through an amide linkage. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide typically involves the coupling of tryptamine with an indole-2-carboxylic acid derivative. A common method for this synthesis is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form corresponding oxindoles.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole groups can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide is unique due to its dual indole structure, which provides a distinct set of chemical and biological properties. This dual indole structure allows for multiple points of interaction with biological targets, potentially enhancing its therapeutic efficacy .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H20N4O2/c26-20(22-10-9-15-12-23-18-8-4-2-6-16(15)18)13-24-21(27)19-11-14-5-1-3-7-17(14)25-19/h1-8,11-12,23,25H,9-10,13H2,(H,22,26)(H,24,27)

InChI Key

CXLRIKMWKCVILL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.